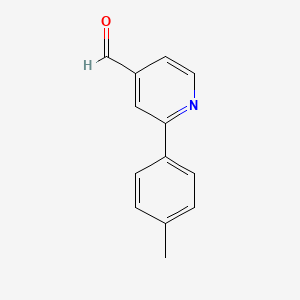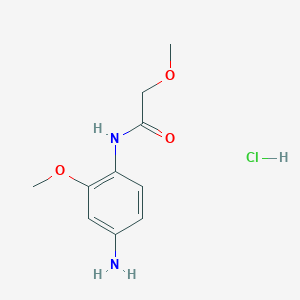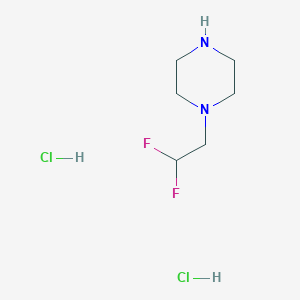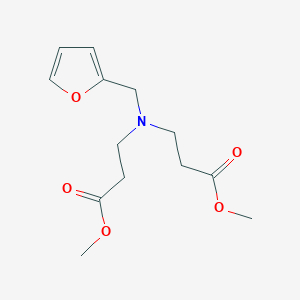
2-(4-Methylphenyl)isonicotinaldehyde
説明
2-(4-Methylphenyl)isonicotinaldehyde is a chemical compound with the molecular formula C13H11NO and a molecular weight of 197.236 . It belongs to the category of aldehydes .
Molecular Structure Analysis
The molecular structure of this compound consists of 13 carbon atoms, 11 hydrogen atoms, and 1 nitrogen atom . The exact spatial arrangement of these atoms could not be found in the available resources.Physical And Chemical Properties Analysis
This compound has a molecular weight of 197.236 . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the available resources.科学的研究の応用
Synthesis and Characterization
One significant application involves the synthesis and characterization of related compounds, such as 2-(4-Methylphenyl)-2-oxoethyl isonicotinate, which was synthesized by reacting isonicotinic acid with 2-bromo-1-(4-methylphenyl)ethanone. The compound's structure was established using various analytical techniques, including UV-Visible spectrum, FT-IR spectrum, thermogravimetric analysis (TGA), Fast Atom Bombardment mass analysis, and single crystal X-ray diffraction. This compound exhibited significant antimicrobial activity, highlighting its potential in biomedical research (Viveka et al., 2013).
Crystallography Studies
Crystallography studies also play a crucial role in understanding the molecular and structural properties of derivatives of 2-(4-Methylphenyl)isonicotinaldehyde. For example, the crystal structure of 3-(4-Methylphenyl)-5-[4-(methylthio)phenyl]-4,5-dihydro-1H-pyrazole-1-carbaldehyde was determined, providing insights into its L-shaped structure and the intermolecular interactions stabilizing the crystal packing (Butcher et al., 2007).
Organic Synthesis and Catalysis
The compound has been utilized in organic synthesis processes. For instance, a study reported the use of isonicotinic acid, related to this compound, as a dual and biological organocatalyst in the synthesis of pyranopyrazoles. This highlights the compound's role in facilitating green, simple, and efficient synthetic methods under solvent-free conditions (Zolfigol et al., 2013).
Material Science Applications
In material science, derivatives of this compound have been studied for their potential in creating novel materials. For example, the vapor phase synthesis of 2,6-bis(4-methylphenyl)pyridine, an important drug intermediate, was carried out using a catalyst over different classes of molecular sieves. This research underscores the utility of this compound derivatives in synthesizing complex organic molecules and intermediates for further applications in drug development and material science (Ratnamala et al., 2004).
特性
IUPAC Name |
2-(4-methylphenyl)pyridine-4-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO/c1-10-2-4-12(5-3-10)13-8-11(9-15)6-7-14-13/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKSBPMRIFIODEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC=CC(=C2)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N,3-Dimethyl-N-[(Pyridin-3-Yl)methyl]-1,2-Oxazole-5-Carboxamide](/img/structure/B3092139.png)

![{[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}amine hydrochloride](/img/structure/B3092149.png)


![2-[(2-Chloro-1,1,2-trifluoroethoxy)methyl]oxirane](/img/structure/B3092163.png)
![2-[(1,1,2,3,3,3-Hexafluoropropoxy)methyl]oxirane](/img/structure/B3092170.png)






![8-(2-Methylpropyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B3092219.png)